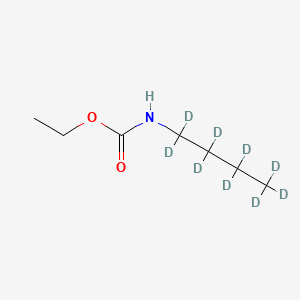

Ethyl N-N-butyl-D9-carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

ethyl N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)carbamate |

InChI |

InChI=1S/C7H15NO2/c1-3-5-6-8-7(9)10-4-2/h3-6H2,1-2H3,(H,8,9)/i1D3,3D2,5D2,6D2 |

InChI Key |

BQBKYSPXQYHTIP-IQXHHDLKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)OCC |

Canonical SMILES |

CCCCNC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Ethyl N-N-butyl-D9-carbamate in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Ethyl N-N-butyl-D9-carbamate, a deuterated stable isotope-labeled compound, and its critical application in quantitative analytical research. Primarily utilized as an internal standard, this compound is instrumental in achieving accurate and precise measurements in complex matrices, particularly within the food and beverage safety and toxicology sectors.

Core Application: An Internal Standard for Carbamate (B1207046) Analysis

This compound serves as an ideal internal standard for the quantification of its non-deuterated analog, ethyl N-n-butyl-carbamate, and more significantly, for the analysis of ethyl carbamate (also known as urethane).[1][2] Ethyl carbamate is a compound of considerable interest as it is classified as a probable human carcinogen (Group 2A) and can form naturally in fermented foods and alcoholic beverages during the fermentation or distillation process.[3]

The use of a deuterated internal standard like this compound is the gold standard in quantitative mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4] Its chemical and physical properties are nearly identical to the analyte of interest, allowing it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation, injection volume, and instrument response, thereby significantly enhancing the accuracy and reproducibility of the analytical method.[4]

Physicochemical and Isotopic Data

The utility of this compound as an internal standard is defined by its specific physicochemical properties and high isotopic purity. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Analyte Name | Ethyl N-Butylcarbamate-D9 (butyl-D9) | [5] |

| Molecular Formula | C₇H₆D₉NO₂ | Derived from structure |

| Molecular Weight | 154.22 g/mol | [5] |

| CAS Number | 1276197-24-0 | [5] |

| Unlabelled CAS Number | 591-62-8 | [5] |

| Isotopic Label | Deuterium (D, ²H) | [1][5] |

| Deuterium Incorporation | 9 Deuterium atoms on the butyl group | [5] |

| Typical Application | Internal Standard for GC-MS and LC-MS analysis | [1] |

Experimental Protocol: Quantification of Ethyl Carbamate in Alcoholic Beverages using GC-MS

This section provides a detailed methodology for the determination of ethyl carbamate in alcoholic beverages, employing this compound as an internal standard. This protocol is a representative example based on established methods for ethyl carbamate analysis.

1. Reagents and Materials

-

This compound (Internal Standard)

-

Ethyl carbamate (Analytical Standard)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Volumetric flasks and pipettes

-

GC-MS system with a suitable capillary column (e.g., DB-WAX)

2. Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 100 µg/mL.

-

Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 1 µg/mL.

-

Ethyl Carbamate Stock Solution (EC Stock): Accurately weigh and dissolve ethyl carbamate in methanol to prepare a stock solution of 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the EC Stock solution into a blank matrix (e.g., a synthetic wine base) to achieve concentrations ranging from 10 to 500 ng/mL. Add a constant amount of the IS Working Solution to each calibration standard.

3. Sample Preparation

-

Take a 10 mL aliquot of the alcoholic beverage sample.

-

Spike the sample with a known amount of the IS Working Solution (e.g., 100 µL of 1 µg/mL IS Working Solution).

-

Vortex the sample for 30 seconds.

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the spiked sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove interferences.

-

Elute the analyte and internal standard with 5 mL of methanol.

-

The eluate is then concentrated under a gentle stream of nitrogen to a final volume of 1 mL for GC-MS analysis.

4. GC-MS Analysis

-

Injection Volume: 1 µL

-

Injector Temperature: 220°C

-

Oven Program: Start at 60°C, hold for 1 minute, ramp to 180°C at 10°C/min, then ramp to 220°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.

-

Monitor characteristic ions for ethyl carbamate (e.g., m/z 62, 74, 89).

-

Monitor characteristic ions for this compound (e.g., m/z 98, 116, 154 - hypothetical, exact ions to be determined empirically).

-

5. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of ethyl carbamate to the peak area of this compound against the concentration of the calibration standards.

-

Quantify the amount of ethyl carbamate in the samples by using the generated calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logic of using a deuterated internal standard and a typical experimental workflow for quantitative analysis.

Caption: Logical relationship of a deuterated internal standard to the analyte.

Caption: Experimental workflow for quantitative analysis using an internal standard.

Conclusion

This compound is a valuable tool for analytical researchers, particularly those involved in food safety and toxicological analysis. Its use as an internal standard in mass spectrometry-based methods provides a robust and reliable means to accurately quantify trace levels of contaminants like ethyl carbamate. The detailed protocol and workflows presented in this guide offer a comprehensive overview for the practical application of this deuterated compound in a research setting.

References

The Gold Standard: A Technical Guide to the Principle of Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.

Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612).[1][2] This subtle modification in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][3]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration, irrespective of these potential sources of error.[2][4]

Physicochemical Properties and the Kinetic Isotope Effect

The substitution of hydrogen with deuterium, a stable isotope of hydrogen containing a neutron, introduces subtle but significant changes in the physicochemical properties of a molecule. These changes are primarily due to the greater mass of deuterium (approximately 2 amu) compared to protium (B1232500) (approximately 1 amu).

A key consequence of this mass difference is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This increased bond strength means that more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic pathway.[5][6] This principle is not only crucial for understanding potential chromatographic shifts but is also leveraged in drug development to enhance metabolic stability.[7]

References

The Role of Stable Isotope Labeling in Quantitative Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within proteomics and metabolomics, the precise quantification of molecules is paramount. Stable isotope labeling has emerged as a powerful and indispensable tool, enabling researchers to achieve accurate and reproducible measurements of proteins, peptides, and metabolites in complex biological samples. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of stable isotope labeling in quantitative analysis, with a particular focus on its role in drug development.

Core Principles of Stable Isotope Labeling

Stable isotope labeling utilizes non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), to introduce a mass difference into molecules of interest.[1][2] These labeled molecules are chemically identical to their unlabeled ("light") counterparts but can be distinguished by mass spectrometry (MS).[2] The fundamental principle behind quantitative analysis using stable isotopes is the concept of isotope dilution. A known amount of a "heavy," isotopically labeled standard is introduced into a sample containing an unknown amount of the corresponding "light," unlabeled analyte. The ratio of the heavy to light signals measured by the mass spectrometer allows for precise quantification of the analyte.[3]

There are two primary strategies for introducing stable isotopes into molecules:

-

Metabolic Labeling: In this in vivo approach, cells or organisms are cultured in media where essential nutrients, such as amino acids, are replaced with their heavy isotope-labeled counterparts.[4][5] As the cells grow and synthesize new proteins, these heavy amino acids are incorporated, leading to a fully labeled proteome. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique.[4]

-

Chemical Labeling: This in vitro method involves the covalent attachment of isotope-coded tags to proteins or peptides after they have been extracted from the biological sample.[6] This approach is versatile and can be applied to a wide range of sample types, including tissues and biofluids.[7] Prominent examples of chemical labeling reagents include Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT).[1][8]

Key Quantitative Isotope Labeling Techniques

Several stable isotope labeling techniques have been developed, each with its own advantages and applications. The most common methods used in quantitative proteomics are SILAC, iTRAQ, and TMT.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy that allows for the direct comparison of protein abundance between different cell populations.[2] In a typical SILAC experiment, one population of cells is grown in "light" medium containing normal amino acids, while another is grown in "heavy" medium containing isotopically labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).[9][10] After a sufficient number of cell divisions to ensure complete incorporation of the heavy amino acids, the cell populations can be subjected to different treatments.[4] The samples are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The ratio of the peak intensities of the heavy and light peptides provides a direct measure of the relative protein abundance.[2]

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling method that utilizes isobaric tags to label the primary amines of peptides.[1][11] iTRAQ reagents consist of a reporter group, a balance group, and a peptide-reactive group.[7] Different iTRAQ reagents have reporter groups with different masses, but the overall mass of the tag is kept constant by adjusting the mass of the balance group. This means that peptides labeled with different iTRAQ tags are indistinguishable in the initial MS scan (MS1). However, upon fragmentation in the mass spectrometer (MS/MS), the reporter ions are released and their distinct masses allow for the relative quantification of the peptides from different samples.[11] iTRAQ is available in 4-plex and 8-plex formats, allowing for the simultaneous analysis of up to eight samples.[7]

Tandem Mass Tags (TMT)

Similar to iTRAQ, TMT is an isobaric chemical labeling technique that enables multiplexed quantitative proteomics.[8] TMT reagents also consist of a reporter group, a spacer arm (balance group), and an amine-reactive group.[12] The key advantage of TMT is its higher multiplexing capability, with reagents available for up to 18-plex experiments.[6] This allows for the comparison of a larger number of samples or conditions in a single experiment, which can be particularly beneficial for studies involving multiple time points or dose-response curves.[13]

Data Presentation: Quantitative Proteomics Data

The data generated from stable isotope labeling experiments are typically presented in tables that summarize the identified proteins and their relative or absolute quantification across different samples. Below are examples of how quantitative data from SILAC, iTRAQ, and TMT experiments might be structured.

Table 1: Example of SILAC Quantitative Proteomics Data for Oxaliplatin-Resistant Pancreatic Cancer Cells. This table shows a selection of proteins with altered expression in oxaliplatin-resistant (PANC-1R) versus sensitive (PANC-1) pancreatic cancer cells, as determined by SILAC. The H/L ratio represents the fold change in protein abundance.

| Protein Accession | Gene Symbol | Protein Name | H/L Ratio (PANC-1R/PANC-1) | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 0.45 | 0.002 | Down |

| P62258 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 2.15 | 0.015 | Up |

| Q06830 | SQSTM1 | Sequestosome-1 | 3.50 | 0.001 | Up |

| P08670 | VIM | Vimentin | 1.89 | 0.021 | Up |

| P14618 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.75 | 0.033 | Up |

Data adapted from a study on oxaliplatin (B1677828) resistance in pancreatic cancer cells. The H/L ratio indicates the relative abundance of proteins in the resistant "heavy" labeled cells compared to the sensitive "light" labeled cells.

Table 2: Example of iTRAQ Quantitative Proteomics Data. This table illustrates how iTRAQ data can be presented, showing the relative abundance of proteins across four different conditions. The ratios are typically calculated relative to a control or reference sample.

| Protein Accession | Gene Symbol | Protein Name | Ratio 114/113 | Ratio 115/113 | Ratio 116/113 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.05 | 1.52 | 0.98 |

| P02768 | ALB | Serum albumin | 0.99 | 2.10 | 1.03 |

| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | 1.10 | 0.85 | 1.21 |

| Q13748 | ANXA2 | Annexin A2 | 1.02 | 1.78 | 0.95 |

| P08238 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 1.23 | 0.91 | 1.15 |

This is a representative table format for iTRAQ data. The ratios represent the fold change of a protein in samples labeled with iTRAQ reagents 114, 115, and 116 relative to the sample labeled with reagent 113.

Table 3: Example of TMT Quantitative Proteomics Data for Differentiated Adipocytes. This table shows a selection of differentially expressed proteins between goat pre-intramuscular adipocytes (P_IMA) and intramuscular adipocytes (IMA) identified using TMT labeling.

| Protein Accession | Gene Symbol | Protein Name | Fold Change (IMA/P_IMA) | p-value | Regulation |

| A0A452F2V5 | CSRP3 | Cysteine and glycine-rich protein 3 | 4.32 | <0.01 | Up |

| A0A452E0S4 | FBLN1 | Fibulin-1 | 3.15 | <0.01 | Up |

| A0A452F9P9 | SRSF10 | Serine/arginine-rich splicing factor 10 | 2.87 | <0.01 | Up |

| A0A452E9G4 | LDB3 | LIM domain binding 3 | 2.55 | <0.01 | Up |

| A0A452F7C2 | AIF1L | Allograft inflammatory factor 1-like | 2.11 | <0.05 | Up |

Data adapted from a TMT-based quantitative proteomics study on goat intramuscular adipocyte differentiation. The fold change indicates the relative protein abundance in differentiated adipocytes compared to pre-adipocytes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are generalized, step-by-step methodologies for SILAC, iTRAQ, and TMT labeling.

SILAC Experimental Protocol

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. For one population, use a "light" SILAC medium containing natural isotopes of essential amino acids (e.g., L-Arginine and L-Lysine).

-

For the second population, use a "heavy" SILAC medium where the light amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆ L-Arginine and ¹³C₆,¹⁵N₂ L-Lysine).[10]

-

Culture the cells for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids.[4]

-

-

Cell Treatment and Harvesting:

-

Once labeling is complete, treat the cell populations according to the experimental design (e.g., drug treatment vs. control).

-

Harvest the cells from both populations and count them to ensure equal numbers are combined.[9]

-

-

Sample Preparation:

-

Combine the light and heavy cell populations at a 1:1 ratio.[9]

-

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantify the total protein concentration using a method such as the BCA assay.

-

-

Protein Digestion:

-

Reduce the disulfide bonds in the proteins using dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.

-

Alkylate the cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 20 minutes.

-

Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

-

-

Mass Spectrometry Analysis:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of proteins based on the intensity ratios of the heavy and light peptide pairs.

-

iTRAQ Experimental Protocol

-

Protein Extraction and Digestion:

-

Extract proteins from up to eight different samples using a suitable lysis buffer.

-

Quantify the protein concentration for each sample.

-

Take an equal amount of protein from each sample (e.g., 100 µg) and proceed with reduction, alkylation, and tryptic digestion as described in the SILAC protocol.[14]

-

-

iTRAQ Labeling:

-

Sample Pooling and Fractionation:

-

Combine the labeled peptide samples into a single tube.

-

To reduce sample complexity, fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

-

-

Mass Spectrometry Analysis:

-

Analyze each fraction by LC-MS/MS. In the MS1 scan, the same peptide from different samples will appear as a single peak.

-

During the MS/MS scan, the iTRAQ tags will fragment, releasing the reporter ions.

-

-

Data Analysis:

-

Use software such as Proteome Discoverer to identify the peptides and quantify the relative protein abundance based on the intensities of the reporter ions.[16]

-

TMT Experimental Protocol

-

Protein Extraction and Digestion:

-

TMT Labeling:

-

Sample Pooling and Fractionation:

-

Combine the TMT-labeled samples.

-

Fractionate the pooled sample to reduce complexity, similar to the iTRAQ workflow.[12]

-

-

Mass Spectrometry Analysis:

-

Analyze the fractions by LC-MS/MS. The principles of MS1 and MS/MS detection are similar to iTRAQ.[8]

-

-

Data Analysis:

-

Utilize software like Proteome Discoverer or MaxQuant for peptide identification and quantification based on the reporter ion intensities.[13]

-

Mandatory Visualizations

Experimental Workflow for Quantitative Proteomics

References

- 1. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 7. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. High Resolution Quantitative Proteomics of HeLa Cells Protein Species Using Stable Isotope Labeling with Amino Acids in Cell Culture(SILAC), Two-Dimensional Gel Electrophoresis(2DE) and Nano-Liquid Chromatograpohy Coupled to an LTQ-OrbitrapMass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dissecting the iTRAQ Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. biotech.cornell.edu [biotech.cornell.edu]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. Decision Tree-Driven Tandem Mass Spectrometry for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Chemical Structure of Ethyl N-n-butyl-D9-carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure of Ethyl N-n-butyl-D9-carbamate, a deuterated isotopologue of Ethyl N-butylcarbamate. This document details a proposed synthetic pathway, experimental protocols, and the structural characteristics of the compound. The inclusion of nine deuterium (B1214612) atoms on the butyl group makes this molecule a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Chemical Structure and Properties

This compound possesses the same core structure as its non-deuterated counterpart, with the key difference being the isotopic labeling of the butyl chain.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | ethyl N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)carbamate | LGC Standards[1] |

| CAS Number | 1276197-24-0 | LGC Standards[1] |

| Molecular Formula | C₇H₆D₉NO₂ | MedChemExpress[2] |

| Molecular Weight | 154.25 g/mol | MedChemExpress[2] |

| Canonical SMILES | CCCCNC(=O)OCC | PubChem[3] |

| Isotopic Purity | Typically >98 atom % D | --- |

| Physical Appearance | Predicted to be a colorless to light yellow liquid | Based on non-deuterated analog[4] |

Note: Some physical properties are predicted based on the non-deuterated analog, Ethyl N-butylcarbamate (CAS 591-62-8).

Synthesis of this compound

The synthesis of this compound can be achieved through a standard carbamoylation reaction using a deuterated precursor. The most direct route involves the reaction of commercially available n-butyl-d9-amine (B565992) with an ethylating agent such as ethyl chloroformate or diethyl carbonate.

Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway from n-butyl-d9-amine.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the non-deuterated analog, which can be adapted for the synthesis of this compound by substituting n-butylamine with n-butyl-d9-amine.

Method 1: Reaction with Ethyl Chloroformate

This is a widely used and efficient method for the formation of carbamates.

Materials:

-

n-Butyl-d9-amine

-

Ethyl chloroformate

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-butyl-d9-amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to obtain pure this compound.

Method 2: Reaction with Diethyl Carbonate

This method offers a milder alternative to using ethyl chloroformate.

Materials:

-

n-Butyl-d9-amine

-

Diethyl carbonate

-

A suitable catalyst (e.g., a base or a Lewis acid, if necessary)

-

A suitable solvent (if necessary)

Procedure:

-

In a sealed reaction vessel, combine n-butyl-d9-amine (1.0 equivalent) and an excess of diethyl carbonate (which can also serve as the solvent).

-

Heat the mixture under controlled conditions. The reaction may require elevated temperatures and pressures.

-

A mechanism for this reaction involves the nucleophilic attack of the amine on the carbonyl carbon of diethyl carbonate, followed by the elimination of ethanol (B145695).

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, remove the excess diethyl carbonate and the ethanol byproduct by distillation.

-

Purify the resulting this compound by fractional distillation or column chromatography.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound has been identified in the searched literature. The following data is predicted based on the known spectra of the non-deuterated analog, Ethyl N-butylcarbamate.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals only for the ethyl group and the N-H proton. The signals corresponding to the butyl group will be absent due to deuteration. Predicted shifts (in CDCl₃): δ 4.7 (br s, 1H, NH), 4.1 (q, 2H, OCH₂), 1.2 (t, 3H, CH₃). |

| ¹³C NMR | The carbon-13 NMR spectrum will show signals for the ethyl group and the carbonyl carbon. The signals for the deuterated butyl carbons will be significantly attenuated and split into multiplets due to C-D coupling. Predicted shifts (in CDCl₃): δ 157 (C=O), 61 (OCH₂), 15 (CH₃). The signals for the butyl carbons (around δ 41, 32, 20, 14) will be absent or very weak. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z 154. Key fragmentation patterns would involve the loss of the ethyl group and fragmentation of the deuterated butyl chain. The base peak for the non-deuterated analog is at m/z 102, corresponding to [M-C₃H₇]⁺. For the deuterated analog, a corresponding peak would be expected at a different m/z value due to the deuterium atoms. |

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow from starting materials to the fully characterized product.

References

- 1. Reaction of a primary or secondary amine with diethyl carbonate under con.. [askfilo.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Carbamic acid, N-butyl-, ethyl ester | C7H15NO2 | CID 11577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Answered: Reaction of a primary or secondary amine with diethyl carbonate under controlled con- ditions gives a carbamic ester. EtO OEt + H,N EtO `N. H + ELOH Diethyl… | bartleby [bartleby.com]

A-Technical-Guide-to-the-Physicochemical-Properties-of-Deuterated-Carbamate-Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

1.0-Introduction-to-Deuterated-Carbamates

The carbamate (B1207046) functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its stability and ability to act as a peptide bond surrogate.[1] Carbamates enhance cell membrane permeability and offer versatile points for chemical modification to modulate biological and pharmacokinetic properties.[1] In parallel, the strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612) (the "deuterium switch"), has emerged as a powerful tool in drug design.[2][3] This substitution can significantly alter a drug's metabolic profile without changing its fundamental pharmacology.[4][][6]

This guide explores the intersection of these two concepts, focusing on the physicochemical properties of deuterated carbamate compounds. The primary mechanism underpinning the utility of deuteration is the Deuterium Kinetic Isotope Effect (KIE) .[7][8] The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, meaning more energy is required for its cleavage.[3][] When C-H bond breaking is the rate-limiting step in a drug's metabolism, deuteration at that specific site can slow the reaction, leading to improved pharmacokinetic profiles, enhanced safety, and potentially better efficacy.[2][4][9]

2.0-Impact-of-Deuteration-on-Core-Physicochemical-Properties

While the most pronounced impact of deuteration is on metabolic stability via the KIE, it can also subtly influence other fundamental physicochemical properties.[8][10]

2.1-The-Deuterium-Kinetic-Isotope-Effect-(KIE)

The KIE is the ratio of the reaction rate for the hydrogen-containing compound (kH) to that of the deuterium-containing compound (kD).[11] For primary isotope effects, where the C-H bond is broken in the rate-determining step, this ratio (kH/kD) can range from 1 to 8, indicating a significantly slower reaction for the deuterated molecule.[3][12] This effect is the foundation for designing deuterated drugs with attenuated metabolism.[2][7]

Caption: The Deuterium Kinetic Isotope Effect (KIE).

2.2-Metabolic-Stability-and-Pharmacokinetics

For carbamate compounds, metabolism often proceeds via hydrolysis of the ester linkage or oxidation by Phase I enzymes like Cytochrome P450 (CYP) and Aldehyde Oxidase (AO).[13][14][15][16] If a C-H bond at or near a metabolic "soft spot" is deuterated, its enhanced stability can significantly slow down these enzymatic processes.[8][17]

This has several beneficial pharmacokinetic consequences:

-

Increased Half-Life: Slower metabolism extends the drug's residence time in the body.[4][]

-

Reduced Toxic Metabolites: Deuteration can redirect metabolism away from pathways that produce toxic or reactive metabolites, potentially improving the drug's safety profile.[9][18]

-

Improved Bioavailability: By reducing first-pass metabolism, a greater fraction of the administered dose can reach systemic circulation.

Studies on the deuterated carbamate carbazeran (B1668340) , which is metabolized by aldehyde oxidase, have shown that understanding the metabolic clearance mechanism is critical to predicting the in vivo outcome of deuteration.[17][19][20]

2.3-Solubility,-Melting-Point,-and-Lipophilicity

While often considered physicochemically similar to their hydrogenated counterparts, deuterated compounds can exhibit measurable differences in bulk properties.[3][21] A detailed study on flurbiprofen (B1673479) (though not a carbamate, it serves as an excellent model for the effects of aromatic deuteration) revealed significant changes.[8]

-

Solubility: Deuteration can increase aqueous solubility. The study on flurbiprofen-d8 showed a twofold increase in solubility compared to the parent drug.[8] This could enhance the oral absorption of poorly water-soluble drugs.[8]

-

Melting Point: The melting point of flurbiprofen-d8 was found to be lower than that of non-deuterated flurbiprofen.[8] This is consistent with the general observation that crystalline drugs with lower melting points often possess higher solubility.[8]

-

Lipophilicity (logP): Deuteration is reported to cause a slight decrease in lipophilicity (ΔlogP of approximately -0.006 per deuterium atom).[3]

-

Acidity (pKa): Deuteration can slightly alter pKa values, which can be higher or lower depending on the specific compound and its environment.[3]

3.0-Quantitative-Data-Summary

The following tables summarize key quantitative data illustrating the impact of deuteration on physicochemical properties.

Table 1: Comparison of Physicochemical Properties of Flurbiprofen (FP) vs. Deuterated Flurbiprofen (FP-d8) (Note: Flurbiprofen is a propionic acid derivative, used here as a well-documented example of how deuteration affects these properties.)[8]

| Property | Flurbiprofen (FP) | Flurbiprofen-d8 (FP-d8) | Fold Change (FP-d8/FP) |

| Melting Point (°C) | 113.8 | 110.8 | 0.97 |

| Heat of Fusion (kJ/mol) | 28.1 | 26.5 | 0.94 |

| Aqueous Solubility (µg/mL) | 7.67 | 15.1 | 1.97 |

Table 2: Pharmacokinetic Effects of Deuteration on Aldehyde Oxidase (AO) Substrates (Data derived from studies on deuterated carbazeran and zoniporide.)[17][19]

| Parameter | Observation upon Deuteration | Implication |

| In Vitro Metabolic Rate (liver cytosol) | Slower rate of metabolism observed. | Demonstrates the primary kinetic isotope effect on AO-mediated clearance. |

| In Vivo Clearance | System-dependent; outcome varies by species (e.g., rat vs. guinea pig). | Highlights the importance of understanding the complete systemic clearance mechanism, not just the target enzyme. |

| Metabolite Profile | Potential for altered metabolite ratios. | Can reduce formation of undesirable metabolites or increase exposure to active ones. |

4.0-Experimental-Protocols

4.1-General-Protocol-for-Synthesis-of-Deuterated-Carbamates

The synthesis of a deuterated carbamate involves either incorporating deuterium during the formation of the carbamate moiety or performing a deuterium exchange reaction on a carbamate-containing precursor.

Method: Catalytic H/D Exchange followed by Carbamate Formation

-

Deuteration of Precursor: A precursor molecule (e.g., an amine or alcohol) containing the desired C-H bonds for deuteration is subjected to a catalytic hydrogen-deuterium exchange. This is often performed using a deuterium source like D₂ gas or D₂O with a metal catalyst (e.g., Pd/C) under appropriate temperature and pressure.[22][23][24]

-

Reaction Monitoring: The progress of the deuteration is monitored using techniques like ¹H NMR (observing the disappearance of proton signals) and Mass Spectrometry (observing the mass shift).[25]

-

Purification: The deuterated precursor is purified from the reaction mixture using standard techniques like column chromatography or crystallization.

-

Carbamate Synthesis: The purified deuterated precursor is then used in a standard carbamate synthesis reaction. Common methods include:

-

Final Purification: The final deuterated carbamate product is purified to a high degree, and its identity and isotopic purity are confirmed.

4.2-Protocol-for-Analytical-Characterization

A multi-technique approach is essential to confirm the structure, isotopic incorporation, and purity of the final deuterated compound.[25][26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the degree and position of deuteration by observing the disappearance or significant reduction of proton signals at specific chemical shifts.[25][27]

-

²H NMR: Directly detects the deuterium nuclei, confirming their presence and chemical environment. This provides unambiguous proof of deuteration at the intended positions.[25]

-

Sample Preparation: The compound is dissolved in a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).[27][28] A non-deuterated standard should be run for direct comparison.[25]

-

-

Mass Spectrometry (MS):

-

Technique: Typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to ensure analysis of a pure compound.[25][26]

-

Purpose: Confirms the mass shift corresponding to the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) can precisely determine the molecular formula and isotopic distribution.[26]

-

Analysis: The molecular ion peak (M+) of the deuterated compound will be shifted by +n, where n is the number of deuterium atoms incorporated. The isotopic cluster pattern is analyzed to assess purity.[25]

-

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterated Compounds [simsonpharma.com]

- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 23. Synthesis of Deuterated Compounds by Flow Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. epj-conferences.org [epj-conferences.org]

- 25. youtube.com [youtube.com]

- 26. resolvemass.ca [resolvemass.ca]

- 27. studymind.co.uk [studymind.co.uk]

- 28. allanchem.com [allanchem.com]

The Gold Standard: A Technical Guide to the Mechanism of Action of Deuterated Internal Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the regulated environment of drug development, the pursuit of accuracy and precision is paramount. The inherent variability of biological matrices, coupled with the complexities of sample preparation and analysis, necessitates a robust method for mitigating potential errors. Deuterated internal standards, used in conjunction with isotope dilution mass spectrometry (IDMS), have emerged as the gold standard for achieving reliable and reproducible results.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of deuterated internal standards, supported by experimental data, detailed protocols, and visual workflows.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] This powerful analytical technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte—the deuterated internal standard—to the sample at the earliest stage of the analytical workflow.[1][2] Because the deuterated internal standard is chemically identical to the analyte, it behaves in a nearly identical manner throughout the entire analytical process, including extraction, chromatography, and ionization.[3]

The mass spectrometer can distinguish between the native analyte and the deuterated internal standard due to the mass difference created by the substitution of hydrogen atoms with deuterium (B1214612).[3] By measuring the ratio of the mass spectrometric response of the analyte to that of the deuterated internal standard, variations encountered during sample processing can be effectively normalized, leading to a highly accurate and precise quantification of the analyte.[1]

Core Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several key advantages over other types of internal standards, such as structural analogs:

-

Correction for Matrix Effects: Biological matrices are complex mixtures of endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[4] Since a deuterated internal standard ideally co-elutes with the analyte, it experiences the same matrix effects at the same time, providing the most accurate correction.[1][4]

-

Compensation for Sample Loss: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction are inevitable. A deuterated internal standard, being chemically identical to the analyte, will be lost in the same proportion, thus correcting for this variability.

-

Identical Physicochemical Properties: The deuterated standard exhibits the same extraction recovery and ionization response as the analyte, ensuring that any variations in these parameters are accounted for.[5]

-

Improved Precision and Accuracy: The ability to correct for a wide range of analytical variabilities results in significantly improved precision and accuracy of the quantitative data.[2]

The Deuterium Isotope Effect: A Critical Consideration

While deuterated internal standards are considered the ideal choice, it is crucial to be aware of the "deuterium isotope effect." The bond between carbon and deuterium (C-D) is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[2] This can sometimes lead to a slight difference in chromatographic retention time between the analyte and its deuterated counterpart, particularly with a high degree of deuteration.[2] If this chromatographic shift is significant, the analyte and the internal standard may not experience the same matrix effects, potentially compromising the accuracy of the quantification.[2][6] Therefore, careful method development and validation are essential to ensure the co-elution of the analyte and the deuterated internal standard.

Quantitative Data on Performance Improvement

The implementation of a deuterated internal standard can significantly enhance the performance of a bioanalytical assay. The following tables summarize validation data from studies that compared the performance of deuterated internal standards to other approaches.

Table 1: Validation Summary for a Bioanalytical Method Using a Deuterated Internal Standard

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5.7 | 98.7 | 5.95 | 98.0 |

| Medium | 6.2 | 96.3 | 7.2 | 99.2 |

| High | 7.7 | 97.5 | 8.5 | 100.4 |

| Data adapted from a validation study of a bioanalytical method for Venetoclax using its deuterated (D8) analogue as the internal standard. The results demonstrate excellent precision and accuracy, well within the acceptable limits set by regulatory agencies.[1] |

Table 2: Comparative Performance of a Deuterated vs. Analog Internal Standard

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Analog Internal Standard | 96.8 | 8.6 |

| Deuterated Internal Standard | 100.3 | 7.6 |

| Data from an LC-MS/MS assay of the depsipeptide marine anticancer agent kahalalide F. The use of the deuterated internal standard resulted in a significant improvement in both precision and accuracy.[2][7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in a typical bioanalytical workflow using a deuterated internal standard.

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

Protein precipitation is a common and straightforward method for removing proteins from biological samples.

-

Aliquot Sample: In a clean microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).

-

Add Internal Standard: Add a small, precise volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.

-

Vortex: Briefly vortex the sample to ensure thorough mixing of the sample and the internal standard.

-

Precipitate Proteins: Add a precipitating agent (e.g., 300 µL of acetonitrile) to the sample.

-

Vortex: Vortex the sample vigorously for approximately 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

Protocol 2: Evaluation of Matrix Effect

This experiment is crucial to assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

-

Prepare Sample Sets: For at least six different sources of the blank biological matrix, prepare the following three sets of samples:

-

Set A (Neat Solution): Analyte and deuterated internal standard spiked into the mobile phase or a solvent mixture that mimics the final extract.

-

Set B (Post-Extraction Spike): Extract the blank biological matrix according to the sample preparation protocol. Spike the analyte and deuterated internal standard into the final extract.

-

Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and deuterated internal standard before the extraction process.

-

-

Analyze Samples: Analyze all prepared samples using the developed LC-MS/MS method.

-

Calculate Matrix Factor (MF):

-

MF = (Peak Area in Set B) / (Peak Area in Set A)

-

-

Calculate Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

-

IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

-

-

Assess Variability: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should ideally be ≤15%.[8]

Visualizing the Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of deuterated internal standards.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS Quantification

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable LC-MS quantification. From mitigating matrix effects to ensuring regulatory compliance, deuterated standards offer a level of analytical certainty that is indispensable in modern research and drug development.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of deuterated internal standards is a form of isotope dilution mass spectrometry. The core principle lies in the addition of a known quantity of a stable isotope-labeled (in this case, deuterium-labeled) version of the analyte of interest to the sample at the earliest stage of analysis.[1] This "internal standard" is chemically identical to the analyte, but with a different mass due to the presence of deuterium (B1214612) atoms.[2]

Because the deuterated standard is nearly identical to the analyte, it behaves in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer.[3] Any loss of analyte during extraction, or variations in injection volume or ionization efficiency, will affect the deuterated standard to the same extent. By measuring the ratio of the mass spectrometer signal of the analyte to that of the deuterated standard, these variations are normalized, leading to highly accurate and precise quantification.[4]

Key Advantages of Deuterated Standards

The superiority of deuterated internal standards over other correction methods, such as using structural analogs or no internal standard at all, is well-documented. The primary advantages include:

-

Enhanced Quantitative Accuracy and Precision: By compensating for variability at every step of the analytical process, deuterated standards significantly improve the accuracy and precision of the results.[5]

-

Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS.[4] Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, their ratio remains constant, effectively negating the impact of these interferences.[6]

-

Improved Reproducibility: The use of deuterated standards leads to more consistent and reproducible results between different analytical runs, different laboratories, and over long periods.[2]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and often required by regulatory bodies such as the FDA and EMA for bioanalytical method validation.[2]

Quantitative Data Presentation

The quantitative benefits of using deuterated standards are evident in numerous studies. The following tables summarize data from comparative studies.

Table 1: Comparison of Internal Standard Performance in the Analysis of Immunosuppressants [6]

| Analyte | Internal Standard Type | Mean Accuracy (%) | Precision (%CV) |

| Cyclosporine A | Deuterated | 104 - 118 | 0.9 - 14.7 |

| Tacrolimus | Deuterated | 104 - 118 | 0.9 - 14.7 |

| Sirolimus | Deuterated | 104 - 118 | 0.9 - 14.7 |

| Everolimus | Deuterated | 104 - 118 | 0.9 - 14.7 |

| Mycophenolic Acid | Deuterated | 104 - 118 | 0.9 - 14.7 |

Table 2: Impact of Internal Standard Choice on Assay Precision for Kahalalide F

| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |

| Structural Analogue | 96.8 | 8.6 |

| Deuterated Standard | 100.3 | 7.6 |

This data illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard compared to a structural analogue. The use of the deuterated standard also resulted in a mean bias that was not significantly different from the true value.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful implementation of deuterated standards. Below are examples of key experimental procedures.

Sample Preparation

4.1.1. Protein Precipitation for Plasma Samples

This protocol is a common and rapid method for removing proteins from plasma samples.[7]

-

Sample Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to each sample.

-

Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid to aid in protein precipitation and improve chromatographic peak shape).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

4.1.2. Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more comprehensive cleanup for complex matrices like urine, reducing matrix effects and improving sensitivity.[8]

-

Sample Pre-treatment: To 1 mL of urine, add the deuterated internal standard.

-

Cartridge Conditioning: Condition a mixed-mode cation-exchange (MCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute the analyte and deuterated internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis: Quantification of Tamoxifen (B1202) and its Metabolites

This section provides an example of LC-MS/MS parameters for the analysis of tamoxifen and its metabolites using deuterated tamoxifen as an internal standard.[9]

-

Liquid Chromatography:

-

Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.5% formic acid and 2 mM ammonium formate

-

Mobile Phase B: Acetonitrile with 0.5% formic acid

-

Gradient: A linear gradient from 40% to 95% Mobile Phase B over 2.5 minutes.

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 7 µL

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Tamoxifen: [Precursor Ion] -> [Product Ion]

-

Deuterated Tamoxifen: [Precursor Ion + Deuterium Mass Shift] -> [Product Ion]

-

N-desmethyltamoxifen: [Precursor Ion] -> [Product Ion]

-

4-hydroxytamoxifen: [Precursor Ion] -> [Product Ion]

-

Endoxifen: [Precursor Ion] -> [Product Ion]

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. mdpi.com [mdpi.com]

- 9. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope-Labeled Compounds for New Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope-labeled (SIL) compounds, from fundamental principles to practical applications in research and drug development. It is designed to equip new researchers with the core knowledge required to design, execute, and interpret experiments using this powerful technology.

Introduction to Stable Isotope Labeling

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes.[1] These isotopes possess the same number of protons and electrons as the more abundant form of the element but differ in the number of neutrons, resulting in a greater atomic mass.[1] This mass difference is the key to their utility as tracers in biological and chemical systems. Because they are chemically identical to their unlabeled counterparts, SIL compounds participate in biochemical reactions in the same manner, allowing researchers to track the fate of molecules without altering the system's fundamental biology.[2]

The most commonly used stable isotopes in biomedical research are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).[3] Their safety, as they do not emit radiation, makes them ideal for use in both preclinical and clinical studies, including those involving vulnerable populations.[4]

Applications in Research and Drug Development:

Stable isotope labeling has a wide array of applications, including:

-

Metabolic Pathway Analysis: Tracing the flow of metabolites through complex biochemical networks to understand disease states and identify potential drug targets.[4]

-

Drug Metabolism and Pharmacokinetics (DMPK): Studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[3][5]

-

Quantitative Proteomics: Accurately quantifying changes in protein expression levels between different biological samples.

-

Mechanistic and Kinetic Studies: Elucidating reaction mechanisms and determining reaction rates.[3]

Core Principles and Common Isotopes

The utility of stable isotopes lies in their distinct mass, which allows them to be detected and differentiated from their naturally abundant counterparts by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7]

Table 1: Common Stable Isotopes in Research

| Isotope | Natural Abundance (%) | Mass of Atom (u) | Labeled Compound Mass Increase (per atom) |

| ¹H | 99.9885 | 1.007825 | - |

| ²H (D) | 0.0115 | 2.014102 | +1.006277 |

| ¹²C | 98.93 | 12.000000 | - |

| ¹³C | 1.07 | 13.003355 | +1.003355 |

| ¹⁴N | 99.632 | 14.003074 | - |

| ¹⁵N | 0.368 | 15.000109 | +0.997035 |

Data sourced from the IUPAC Table of Isotopic Masses and Natural Abundances.

Synthesis of Stable Isotope-Labeled Compounds

The incorporation of stable isotopes into molecules can be achieved through two primary methods:

-

Direct Use of Labeled Precursors: This involves using commercially available starting materials that are already enriched with the desired stable isotope in a multi-step chemical synthesis to produce the final labeled compound.[8] This method offers precise control over the location of the label.

-

Hydrogen/Deuterium (H/D) Exchange: In the case of deuterium labeling, it is often possible to directly exchange hydrogen atoms on a target molecule with deuterium from a deuterium-rich source, such as heavy water (D₂O), often with the aid of a catalyst.[9]

Key Experimental Protocols and Methodologies

The successful application of stable isotope labeling relies on well-designed and meticulously executed experimental protocols. This section details the methodologies for three common applications.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful metabolic labeling technique used to accurately quantify differences in protein abundance between two or more cell populations.[10]

Experimental Protocol:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" medium containing the natural isotopes of essential amino acids (e.g., L-arginine and L-lysine).

-

The second population is grown in "heavy" medium, where the essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).[5]

-

Allow the cells to undergo at least five doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.[11]

-

-

Sample Preparation:

-

Lyse the cells from both the "light" and "heavy" populations.

-

Combine equal amounts of protein from each lysate.

-

Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The mass spectrometer will detect pairs of chemically identical peptides, one "light" and one "heavy," that differ in mass by a known amount due to the incorporated stable isotopes.

-

The relative abundance of a protein in the two cell populations is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[10]

-

Data Presentation:

The results of a SILAC experiment are typically presented as ratios of protein abundance between the different conditions.

Table 2: Example of Quantitative Data from a SILAC Experiment

| Protein ID | Gene Name | H/L Ratio (Log2) | p-value | Regulation |

| P12345 | Protein A | 2.58 | 0.001 | Upregulated |

| Q67890 | Protein B | -1.75 | 0.005 | Downregulated |

| R24680 | Protein C | 0.10 | 0.850 | Unchanged |

This table shows hypothetical data where a positive Log2 ratio indicates upregulation in the "heavy" labeled sample, and a negative ratio indicates downregulation.

Visualization:

Deuterium Labeling in Drug Metabolism Studies

Deuterium labeling is a valuable tool for investigating the metabolic fate of drug candidates. By strategically replacing hydrogen atoms with deuterium at sites susceptible to metabolism, the rate of metabolic reactions can be slowed due to the kinetic isotope effect (KIE).[1] This allows for the identification of metabolic pathways and can be used to improve a drug's pharmacokinetic profile.

Experimental Protocol:

-

Synthesis of Deuterated Compound: Synthesize the drug candidate with deuterium atoms at specific, metabolically liable positions.

-

In Vitro Metabolic Stability Assay:

-

Incubate both the deuterated and non-deuterated compounds with a metabolically active system, such as human liver microsomes or hepatocytes.[11]

-

At various time points, quench the reaction and extract the remaining parent compound and any metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts using a validated LC-MS/MS method to quantify the parent compound and identify metabolites.[11]

-

Metabolites of the deuterated drug will exhibit a characteristic mass shift compared to the metabolites of the non-deuterated drug, confirming their identity.

-

-

Data Analysis:

-

Compare the rate of metabolism of the deuterated and non-deuterated compounds to determine the KIE.

-

Identify and characterize the metabolites formed from both compounds to understand the metabolic pathways.

-

Data Presentation:

The mass shift of metabolites upon deuteration is a key piece of quantitative data.

Table 3: Expected Mass Shifts of Common Drug Metabolites with Deuterium Labeling

| Biotransformation | Mass Shift (Unlabeled) | Example Deuterated Metabolite (d₃-drug) | Mass Shift (Deuterated) |

| Hydroxylation | +16 Da | Hydroxylated d₃-drug | +16 Da |

| N-dealkylation (-CH₃) | -14 Da | N-dealkylated d₃-drug (if D is not on methyl) | -14 Da |

| N-dealkylation (-CD₃) | -17 Da | N-dealkylated drug (if D is on methyl) | -17 Da |

| Glucuronidation | +176 Da | Glucuronidated d₃-drug | +176 Da |

| Sulfation | +80 Da | Sulfated d₃-drug | +80 Da |

This table illustrates how the mass of metabolites will change depending on the type of metabolic reaction and the location of the deuterium label.

Visualization:

¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[2] By providing cells with a ¹³C-labeled substrate (e.g., ¹³C-glucose), the ¹³C atoms are incorporated into downstream metabolites, and the pattern of ¹³C enrichment can be used to deduce the activity of various metabolic pathways.[12]

Experimental Protocol:

-

Cell Culture and Labeling:

-

Culture cells in a medium where the primary carbon source is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).

-

Allow the cells to reach a metabolic and isotopic steady state.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism and extract intracellular metabolites.

-

-

Analytical Measurement:

-

Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopomer distribution (MID) for key metabolites.

-

-

Computational Flux Estimation:

-

Use specialized software to fit the experimentally measured MIDs to a metabolic network model to estimate the intracellular fluxes.[13]

-

Data Presentation:

The results of a ¹³C-MFA experiment are often presented as a flux map, which is a table of the calculated reaction rates.

Table 4: Example of a ¹³C Metabolic Flux Analysis Flux Map

| Reaction | Pathway | Flux (relative to glucose uptake) |

| Hexokinase | Glycolysis | 100 |

| Phosphofructokinase | Glycolysis | 85 |

| Pentose Phosphate Pathway | PPP | 15 |

| Pyruvate Dehydrogenase | TCA Cycle Entry | 70 |

| Citrate Synthase | TCA Cycle | 70 |

This table shows hypothetical relative flux values for key reactions in central carbon metabolism.

Visualization:

Conclusion

Stable isotope-labeled compounds are indispensable tools in modern research and drug development. Their safety and versatility enable detailed investigations into complex biological systems that would otherwise be intractable. By providing a means to trace the fate of molecules in vivo and in vitro, SIL compounds offer unparalleled insights into metabolism, protein dynamics, and pharmacokinetics. For new researchers, a thorough understanding of the principles and methodologies outlined in this guide will be crucial for harnessing the full potential of this powerful technology to advance their scientific discoveries.

References

- 1. Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. repositorium.uminho.pt [repositorium.uminho.pt]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sciex.com [sciex.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ethyl N-N-butyl-D9-carbamate in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of Ethyl N-N-butyl-D9-carbamate in metabolic studies. As a deuterated analog of Ethyl N-butyl-carbamate, this stable isotope-labeled compound serves as a powerful tool in modern analytical chemistry, particularly in the realm of drug discovery and development. Its primary utility lies in its application as an internal standard for highly accurate and precise quantification in mass spectrometry-based analyses. This guide will detail its principal applications, provide generalized experimental protocols for its use, and illustrate the metabolic context of its non-deuterated counterpart.

Core Applications in Metabolic Studies

This compound is primarily utilized as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The substitution of nine hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically almost identical to its non-deuterated analog but has a distinct, higher mass. This property is invaluable for correcting for variability during sample preparation and analysis.[1]

The key benefits of using this compound as an internal standard include:

-

Enhanced Accuracy and Precision: It co-elutes with the analyte of interest, experiencing similar matrix effects and ionization suppression or enhancement, thus providing a reliable basis for quantification.[2]

-

Improved Method Robustness: Its use compensates for variations in extraction efficiency, injection volume, and instrument response, leading to more reproducible results.[1]

-

Reliable Quantification in Complex Matrices: In biological samples such as plasma, urine, and tissue homogenates, where matrix effects can be significant, deuterated standards are considered the "gold standard" for accurate quantification.[3]

While direct metabolic studies on this compound are not widely published, its non-deuterated parent compound, ethyl carbamate (B1207046), has been studied for its metabolic fate. Understanding these pathways is crucial for researchers using the deuterated form, as it provides context for the biological system under investigation.

Metabolic Pathways of the Non-Deuterated Analog: Ethyl Carbamate

The metabolism of ethyl carbamate, the non-deuterated counterpart, proceeds through several key pathways, primarily in the liver. A significant portion of ethyl carbamate is hydrolyzed by esterases to ethanol, carbon dioxide, and ammonia.[4][5][6] A smaller, but toxicologically significant, pathway involves oxidation by cytochrome P450 enzymes, particularly CYP2E1.[4] This oxidative pathway leads to the formation of reactive metabolites, such as vinyl carbamate, which can subsequently be epoxidized to a highly reactive species that can form adducts with DNA.[5][6]

dot

Caption: Metabolic pathways of ethyl carbamate.

Experimental Protocols

The following is a generalized protocol for the use of this compound as an internal standard in a typical LC-MS/MS analysis of a target analyte (e.g., Ethyl N-butyl-carbamate) in a biological matrix.

1. Preparation of Stock and Working Solutions

-

Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte (Ethyl N-butyl-carbamate) and the deuterated internal standard (this compound) and dissolve each in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration that provides a stable and robust signal in the mass spectrometer.

2. Sample Preparation (Protein Precipitation)

This protocol is suitable for the analysis of small molecules in biological fluids like plasma or serum.

-

To 100 µL of the biological sample (calibrator, quality control, or unknown), add 20 µL of the internal standard spiking solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.

dot

Caption: LC-MS/MS sample preparation workflow.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC): Use a suitable C18 column with a gradient elution of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good separation of the analyte from matrix components.

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for both the analyte and the internal standard should be optimized for sensitivity and specificity.

Data Presentation

The use of this compound allows for the generation of highly reliable quantitative data. Below is a hypothetical example of a calibration curve for the quantification of Ethyl N-butyl-carbamate in human plasma.

| Calibrator Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 1,105,000 | 0.00138 |

| 5 | 7,850 | 1,112,000 | 0.00706 |